molecular formula C23H25N3O2 B2926394 N-(3,5-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946322-36-7

N-(3,5-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2926394
CAS No.: 946322-36-7
M. Wt: 375.472
InChI Key: YTPYHFLFDGINCU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a chemical compound of significant interest in medicinal chemistry research, built around a pyridazinone core scaffold. The pyridazinone moiety is recognized as a privileged structure in drug discovery due to its diverse range of biological actions and potential therapeutic applications . This compound features a butanamide linker connecting a 3,5-dimethylphenyl group to a 3-(p-tolyl)-substituted pyridazinone, a structural motif that is frequently investigated for modulating key biological pathways. Researchers are particularly interested in such pyridazinone derivatives for multi-target therapeutic strategies. For instance, pyridazinone-based benzenesulfonamides have been designed and synthesized as potential multi-target anti-inflammatory candidates, demonstrating inhibitory activities against enzymes like carbonic anhydrases (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . The structural features of this compound make it a valuable intermediate or target molecule for researchers exploring new enzyme inhibitors and probing complex biological processes in fields such as oncology and inflammation. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Safety Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It is strictly prohibited for personal use.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-6-8-19(9-7-16)21-10-11-23(28)26(25-21)12-4-5-22(27)24-20-14-17(2)13-18(3)15-20/h6-11,13-15H,4-5,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPYHFLFDGINCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond between the pyridazinone derivative and the 3,5-dimethylphenyl butanoic acid derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, forming corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenated precursors and palladium catalysts (e.g., Pd(PPh₃)₄) are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can mimic natural substrates or inhibitors, modulating biological pathways. For instance, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents significantly influence activity in related compounds. For example, in N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides (), meta-substituents (e.g., 3,5-dimethyl or 3,5-difluoro) on the anilide ring enhance photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), while ortho-substituents (e.g., 2,5-dimethyl) reduce activity . This aligns with the target compound’s 3,5-dimethylphenyl group, suggesting optimized positioning for interactions. However, the pyridazinone core’s electron-deficient nature may alter binding compared to hydroxynaphthalene-based analogs.

The p-tolyl group (para-methylphenyl) on the pyridazinone introduces an electron-donating methyl group, which could stabilize the ring’s electron-deficient state. In contrast, electron-withdrawing groups (e.g., fluorine) on the anilide ring in ’s compounds enhance PET inhibition, highlighting that substituent effects depend on the core structure’s electronic environment .

Core Structure and Lipophilicity

The pyridazinone core differs from the hydroxynaphthalene scaffold in , which features a fused aromatic system with a hydroxyl group. However, the butanamide chain in the target compound may compensate by increasing membrane penetration.

Chain Length and Flexibility

The butanamide chain (four-carbon spacer) in the target compound contrasts with the direct amide linkage in ’s carboxamides. Longer chains may improve binding pocket accessibility but could reduce solubility. For instance, shorter chains in hydroxynaphthalene carboxamides maintain high activity, suggesting that optimal chain length is context-dependent .

Data Table: Key Comparisons

Compound Name Core Structure Substituents (Position/Type) IC50 (PET Inhibition) Key Notes
N-(3,5-dimethylphenyl)-...butanamide (Target) Pyridazinone 3,5-diMe (amide); p-tolyl (pyridazin) N/A Hypothetical higher lipophilicity
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene 3,5-diMe (anilide) ~10 µM Meta-substituents enhance PET inhibition
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene 2,5-diMe (anilide) >10 µM Ortho-substituents reduce activity
N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene 3,5-diF (anilide) ~10 µM Electron-withdrawing groups enhance activity

Research Findings and Implications

  • Substituent Positioning : Meta-substituents (3,5-diMe or 3,5-diF) on the anilide ring maximize PET inhibition in hydroxynaphthalene carboxamides . The target compound’s 3,5-dimethylphenyl group likely adopts a similar advantageous orientation.
  • Core Structure Differences: The pyridazinone’s electron deficiency may require complementary substituent electronic profiles compared to hydroxynaphthalene analogs.
  • Lipophilicity vs. Solubility : The butanamide chain and p-tolyl group increase lipophilicity, which could enhance membrane permeability but may necessitate formulation adjustments for practical use.

Biological Activity

The compound N-(3,5-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound primarily involves its interaction with various cellular pathways. Research indicates that it may modulate inflammatory responses and exhibit cytotoxic effects against certain cancer cell lines.

  • Anti-inflammatory Effects : The compound has shown potential in suppressing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. In vivo studies have demonstrated a reduction in these cytokines following administration, indicating its role as an anti-inflammatory agent .
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic properties against a range of human tumor cell lines, with notable IC50 values indicating potent activity. For example, compounds with similar structures have been shown to possess nanomolar IC50 values against T-lymphocyte cell lines .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of related compounds, it was found that this compound significantly inhibited the expression of IL-6 and IL-1β in macrophages stimulated by lipopolysaccharides (LPS). The compound demonstrated a dose-dependent response, effectively reducing inflammatory markers without inducing hepatotoxicity .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study evaluated the cytotoxic effects of various pyridazine derivatives, including this compound. Results indicated that this compound exhibited significant growth inhibition in multiple human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of IL-1β and TNF-α
CytotoxicitySignificant growth inhibition in cancer cells
MechanismModulation of inflammatory pathways

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, long-term safety profiles, and potential for combination therapies with existing treatments are critical for advancing its application in clinical settings.

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